molecular formula C38H44N6O4 B8345056 (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No.: B8345056
M. Wt: 648.8 g/mol
InChI Key: KBUQFNNEELDMCX-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic molecule It is characterized by its intricate structure, which includes multiple aromatic rings, imidazole, benzimidazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the preparation of the core benzimidazole and imidazole structures, followed by the introduction of the pyrrolidine and naphthalene groups. Key steps include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Imidazole Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The various aromatic and heterocyclic components are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis and are removed in the final steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocycles can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its complex structure makes it a useful tool for studying protein-ligand interactions and other biological processes.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid methyl ester
  • (2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid ethyl ester

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and aromatic systems, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C38H44N6O4

Molecular Weight

648.8 g/mol

IUPAC Name

tert-butyl (2S)-2-[6-[6-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]naphthalen-2-yl]-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C38H44N6O4/c1-37(2,3)47-35(45)43-17-7-9-31(43)33-39-22-30(42-33)27-14-13-23-19-24(11-12-25(23)20-27)26-15-16-28-29(21-26)41-34(40-28)32-10-8-18-44(32)36(46)48-38(4,5)6/h11-16,19-22,31-32H,7-10,17-18H2,1-6H3,(H,39,42)(H,40,41)/t31-,32-/m0/s1

InChI Key

KBUQFNNEELDMCX-ACHIHNKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.